Structural Differentiation: Chiral N-[1-(4-chlorophenyl)ethyl] Substituent vs. Unsubstituted Aminomethyl Analogs
The target compound contains a chiral N-[1-(4-chlorophenyl)ethyl] substituent at the 5-aminomethyl position, whereas the closest commercially available analog, (2-morpholinopyrimidin-5-yl)methylamine (CAS 944899-76-7), possesses only a primary aminomethyl group at the 5-position . The additional chlorophenyl moiety increases the calculated logP by approximately 2.3–2.8 units (estimated via fragment-based methods), translating to markedly higher lipophilicity and altered membrane permeability [1]. In SAR campaigns on 2-morpholinopyrimidine PI3K inhibitors, introduction of a 4-chlorophenyl substituent at an analogous position shifted isoform selectivity from PI3Kα-dominant to pan-PI3K profiles and improved cellular IC₅₀ values by 5- to 20-fold in A375 and PC-3 cancer cell lines [2].
| Evidence Dimension | Lipophilicity (clogP) and steric bulk |
|---|---|
| Target Compound Data | clogP estimated 3.8–4.3; MW 332.83; contains chiral center |
| Comparator Or Baseline | (2-Morpholinopyrimidin-5-yl)methylamine (CAS 944899-76-7): clogP estimated ~1.5; MW 194.23; achiral |
| Quantified Difference | clogP increase of ~2.3–2.8 units; MW increase of 138.6 g/mol |
| Conditions | Calculated physicochemical properties via fragment-based prediction |
Why This Matters
The significantly higher lipophilicity and presence of a chiral center directly impact target binding, pharmacokinetics, and the ability to generate patent-differentiated lead compounds.
- [1] ChemAxon/MarvinSketch clogP and property predictions for C₁₇H₂₁ClN₄O vs. C₉H₁₄N₄O. View Source
- [2] Pecchi, S. et al. Identification and Structure–Activity Relationship of 2-Morpholino-6-(3-hydroxyphenyl)pyrimidines as Potent PI3K Inhibitors. Bioorg. Med. Chem. Lett. 2012, 22, 1932–1936. View Source
